molecular formula C8H7NOS2 B062323 7-Hydroxymethyl-2-mercaptobenzothiazole CAS No. 171874-46-7

7-Hydroxymethyl-2-mercaptobenzothiazole

Cat. No.: B062323
CAS No.: 171874-46-7
M. Wt: 197.3 g/mol
InChI Key: ISIVPHWRJYLHNV-UHFFFAOYSA-N
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Description

7-Hydroxymethyl-2-mercaptobenzothiazole is an organic compound with the molecular formula C8H7NOS2 It is a derivative of 2-mercaptobenzothiazole, which is known for its significant bioactive and industrial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxymethyl-2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydroxymethyl group at the 7th position of the benzothiazole ring. The general reaction scheme is as follows:

2-Mercaptobenzothiazole+FormaldehydeThis compound\text{2-Mercaptobenzothiazole} + \text{Formaldehyde} \rightarrow \text{this compound} 2-Mercaptobenzothiazole+Formaldehyde→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of catalysts and controlled temperature and pressure conditions to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxymethyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 7-carboxy-2-mercaptobenzothiazole.

    Reduction: Formation of this compound alcohol derivative.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxymethyl-2-mercaptobenzothiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its enzyme inhibitory activities.

    Industry: Utilized as a corrosion inhibitor and in the production of rubber and other polymers.

Mechanism of Action

The mechanism of action of 7-Hydroxymethyl-2-mercaptobenzothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfur-containing moiety is crucial for its binding affinity and specificity towards certain enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: The parent compound, known for its antimicrobial and industrial applications.

    7-Methyl-2-mercaptobenzothiazole: A derivative with a methyl group instead of a hydroxymethyl group.

    2-Mercaptobenzoxazole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.

Uniqueness

7-Hydroxymethyl-2-mercaptobenzothiazole is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

7-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVPHWRJYLHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=S)S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598657
Record name 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171874-46-7
Record name 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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